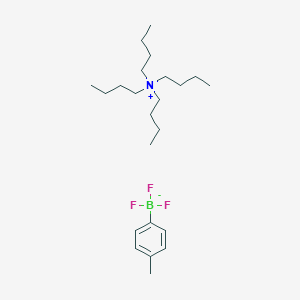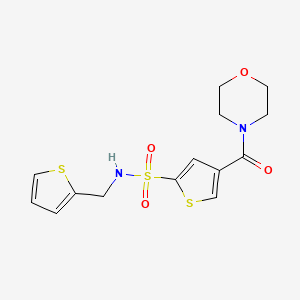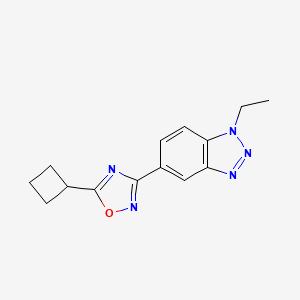
Tetrabutylammoniumtrifluoro(4-methylphenyl)borat
Übersicht
Beschreibung
Tetrabutylammonium trifluoro(4-methylphenyl)borate is a chemical compound with the linear formula C16H36N.C7H7BF3O . It is related to Tetrabutylammonium (4-hydroxymethyl phenyl)ltrifluoroborate, which has a CAS Number of 906007-25-8 .
Molecular Structure Analysis
The InChI code for Tetrabutylammonium trifluoro(4-methylphenyl)borate is1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-8(10,11)7-3-1-6(5-12)2-4-7/h5-16H2,1-4H3;1-4,12H,5H2/q+1;-1 .
Wirkmechanismus
Tetrabutylammonium trifluoro(4-methylphenyl)borate acts as a Lewis acid, which means that it can accept electron pairs from Lewis bases. It has a high affinity for oxygen-containing functional groups, such as alcohols and ethers. The mechanism of action of Tetrabutylammonium trifluoro(4-methylphenyl)borate in catalysis involves the coordination of the boron atom with the substrate, leading to the formation of an intermediate complex. This intermediate complex then undergoes various reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
Tetrabutylammonium trifluoro(4-methylphenyl)borate has not been extensively studied for its biochemical and physiological effects. However, it has been reported that Tetrabutylammonium trifluoro(4-methylphenyl)borate can be toxic to aquatic organisms at high concentrations. Therefore, it is important to handle Tetrabutylammonium trifluoro(4-methylphenyl)borate with care and dispose of it properly.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrabutylammonium trifluoro(4-methylphenyl)borate has several advantages for lab experiments, including its high solubility in organic solvents, its stability at high temperatures, and its ability to act as a catalyst in various organic reactions. However, Tetrabutylammonium trifluoro(4-methylphenyl)borate has some limitations, including its toxicity at high concentrations and its high cost compared to other boron-based ionic liquids.
Zukünftige Richtungen
Tetrabutylammonium trifluoro(4-methylphenyl)borate has shown great potential in various scientific research fields. Some future directions for Tetrabutylammonium trifluoro(4-methylphenyl)borate research include its use as a solvent in the synthesis of new organic compounds, its application in electrochemical sensors, and its use as a catalyst in new organic reactions. Furthermore, the toxicity of Tetrabutylammonium trifluoro(4-methylphenyl)borate needs to be further studied to ensure its safe handling and disposal.
Wissenschaftliche Forschungsanwendungen
Wärmespeichermaterialien
Tetrabutylammoniumtrifluoro(4-methylphenyl)borat: wird aufgrund seines möglichen Einsatzes in Halbklathrat-Hydraten untersucht. Diese Hydrate gelten als vielversprechend für die Wärmespeicherung, da sie Temperaturen über 0 °C halten können, die durch die Auswahl spezifischer Gastkationen und -anionen angepasst werden können . Die intermolekularen Wechselwirkungen der Verbindung, die durch Raman-Spektroskopie im niedrigen Frequenzbereich beobachtet wurden, deuten auf ihre Nützlichkeit bei der Steuerung der Gleichgewichtstemperaturen in diesen Materialien hin .
Organische Synthese
In der organischen Chemie wird diese Verbindung bei der Herstellung von Tetrabutylammonium(4-fluorphenyl)trifluoroborat verwendet. Dieser Prozess beinhaltet die Reaktion von 4-Fluorphenylboronsäure mit Tetrabutylammoniumbifluorid in einem Chloroform-Wasser-Gemisch . Das resultierende Produkt ist aufgrund seiner Anwendungen in verschiedenen organischen Reaktionen, einschließlich der Palladium-katalysierten Kreuzkupplung, von Bedeutung .
Suzuki-Kreuzkupplungsreaktionen
Die Verbindung dient als ein starkes Surrogat für Boronsäuren in Suzuki-Kreuzkupplungsreaktionen. Diese Reaktionen sind von entscheidender Bedeutung für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die grundlegend für die Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika und Polymere, sind .
Phasentransferkatalyse
This compound: kann als Phasentransferkatalysator fungieren. Diese Rolle ist entscheidend für die Erleichterung von Reaktionen zwischen Verbindungen in verschiedenen Phasen, typischerweise organisch und wässrig, die andernfalls nicht effizient interagieren würden .
Elektrolyt bei der Arylketon-Synthese
Diese Verbindung wird als Elektrolyt bei der Synthese einer Reihe von Arylktonen verwendet. Arylketone sind wertvolle Zwischenprodukte bei der Herstellung von Duftstoffen, Pharmazeutika und Hochleistungspolymeren .
Metall-Ionen-Extraktion
Forschungen haben sich mit der Verwendung von Tetrabutylammonium-basierten Membranen für die selektive Extraktion von Metallionen aus wässrigen Lösungen beschäftigt. Obwohl This compound nicht direkt erwähnt wird, zeigt dieses Anwendungsgebiet das breitere Potenzial von Tetrabutylammoniumsalzen in Trennprozessen und der Umweltbehebung .
Forschung und Entwicklung
Schließlich ist die Verbindung in die Forschung und Entwicklung für potenzielle neue Anwendungen involviert. Dazu gehört die Erforschung ihrer Eigenschaften für die Großmengen-Kundensynthese und als Vorläufer für andere chemische Entitäten in verschiedenen Forschungsumgebungen .
Safety and Hazards
Eigenschaften
IUPAC Name |
tetrabutylazanium;trifluoro-(4-methylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H7BF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)8(9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJYMXVVLCORPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43BF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193698-54-2 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, (T-4)-trifluoro(4-methylphenyl)borate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193698-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)-2-methylphenyl]-5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-methylthiophene-3-sulfonamide](/img/structure/B1650655.png)
![1-[4-(5-Bromo-1H-indole-2-carbonyl)piperazin-1-YL]-2-(2-methylphenyl)ethanone](/img/structure/B1650656.png)
![N-(3,4-dimethylphenyl)-1-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B1650657.png)
![N-(cyclohexylmethyl)-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B1650660.png)
![1-[(3-chlorophenyl)sulfonyl]-7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1650664.png)
![4-ethyl-N~1~-{[1-(3-fluorophenyl)-3-methyl-5-(4-methylpiperazino)-1H-pyrazol-4-yl]methyl}-N~1~-(3-methoxypropyl)benzamide](/img/structure/B1650665.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1650666.png)

![N~1~-{[5-(2,4-difluorophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)-1-cyclopropanecarboxamide](/img/structure/B1650669.png)

![N-(3,5-dimethylphenyl)-1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B1650672.png)
![[4-(1H-pyrazol-1-yl)phenyl]methyl 2-(3-methylphenoxy)propanoate](/img/structure/B1650675.png)

![N,N-diethyl-4-[2-(ethylamino)-2-oxoethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B1650677.png)